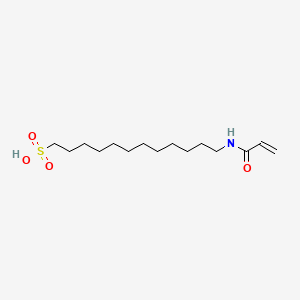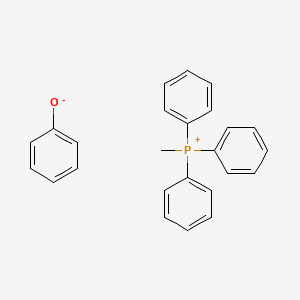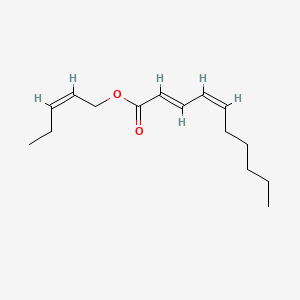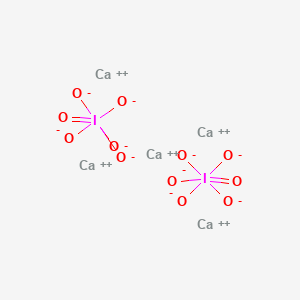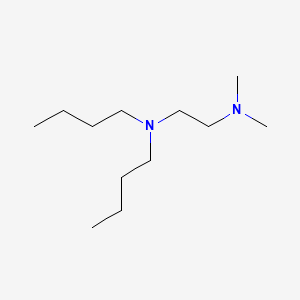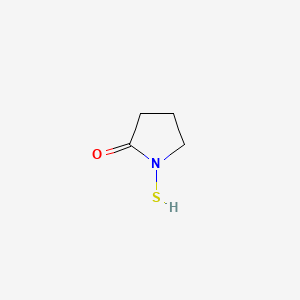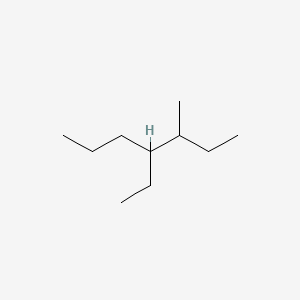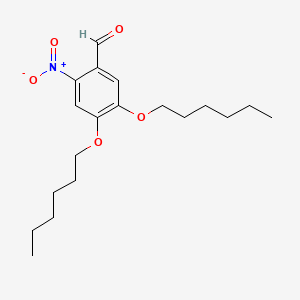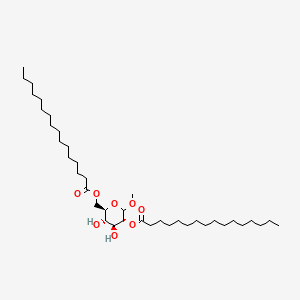
D-Glucopyranoside methyl 2,6-dipalmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucopyranoside methyl 2,6-dipalmitate: is a chemical compound with the molecular formula C39H74O8 It is a derivative of D-glucopyranoside, where the hydroxyl groups at positions 2 and 6 are esterified with palmitic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranoside methyl 2,6-dipalmitate typically involves the esterification of D-glucopyranoside with palmitic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucopyranoside methyl 2,6-dipalmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: D-Glucopyranoside methyl 2,6-dipalmitate is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising activity against various pathogens, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound’s potential as an anticancer agent is also being explored. Studies have shown that derivatives of D-glucopyranoside can inhibit the growth of cancer cells, suggesting potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also used as a surfactant in various applications .
Mécanisme D'action
The mechanism of action of D-Glucopyranoside methyl 2,6-dipalmitate involves its interaction with cellular membranes and enzymes. The compound can disrupt the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in metabolic pathways, thereby exerting its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Methyl α-D-glucopyranoside: A simpler derivative of D-glucopyranoside with similar antimicrobial properties.
Ethyl β-D-glucopyranoside:
Uniqueness: D-Glucopyranoside methyl 2,6-dipalmitate is unique due to its dual esterification with palmitic acid, which enhances its lipophilicity and allows for better interaction with lipid membranes. This structural feature distinguishes it from other glucopyranoside derivatives and contributes to its diverse applications .
Propriétés
Numéro CAS |
82933-92-4 |
|---|---|
Formule moléculaire |
C39H74O8 |
Poids moléculaire |
671.0 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-5-hexadecanoyloxy-3,4-dihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C39H74O8/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34(40)45-32-33-36(42)37(43)38(39(44-3)46-33)47-35(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h33,36-39,42-43H,4-32H2,1-3H3/t33-,36-,37+,38-,39?/m1/s1 |
Clé InChI |
YJYLJTYKHUPVKZ-UNSNODQFSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC)OC(=O)CCCCCCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)OC(=O)CCCCCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
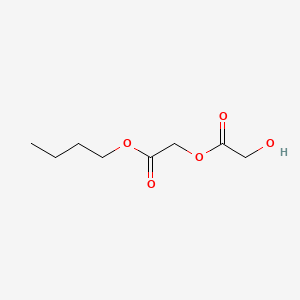

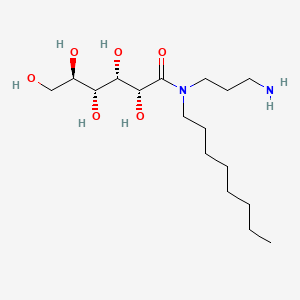
![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
